molecular formula C9H11NO5 B589141 Clavulanic Acid Methyl Ester CAS No. 57943-82-5

Clavulanic Acid Methyl Ester

Cat. No. B589141
CAS RN: 57943-82-5
M. Wt: 213.189
InChI Key: HTABQNQMGKGBDT-NDFJAXRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavulanic Acid Methyl Ester is a substituted Clavulanic acid and β-lactamase inhibitor .


Synthesis Analysis

The biosynthetic pathway of Clavulanic Acid in S. clavuligerus has been studied .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO5 . Its structure includes a beta-lactam ring . The exact mass is 213.06 and the molecular weight is 213.190 .


Chemical Reactions Analysis

The reactivity of Clavulanic Acid and its ability to form conjugates has been studied .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 76.1 Ų .

Scientific Research Applications

  • Biosynthesis Studies : Clavulanic acid, including its esters, has been studied for its biosynthesis process. Elson and Oliver (1978) explored how 13C-labelled precursors are incorporated in clavulanic acid biosynthesis in Streptomyces clavuligerus (Elson & Oliver, 1978).

  • Structure and Derivatives : Brown et al. (1984) worked on the structure elucidation of clavulanic acid and preparation of its derivatives, including esters (Brown et al., 1984).

  • Neuroprotective Effects : Clavulanic acid has been investigated for its neuroprotective effects. Huh et al. (2010) demonstrated that it protects neurons in pharmacological models of neurodegenerative diseases (Huh et al., 2010).

  • Genetic Engineering for Enhanced Production : Li and Townsend (2006) reported on the genetic engineering of the glycolytic pathway in Streptomyces clavuligerus to improve clavulanic acid production (Li & Townsend, 2006).

  • Mechanism of Inhibition in Beta-Lactamases : Sulton et al. (2004) studied clavulanic acid’s role as an inhibitor of beta-lactamases, enzymes conferring resistance to beta-lactams in pathogens (Sulton et al., 2004).

  • Biosynthesis and Genetic Manipulation : Song et al. (2010) discussed clavulanic acid biosynthesis and its improvement through genetic manipulation (Song et al., 2010).

  • Novel Anxiolytic-like Activity : Kim et al. (2009) explored clavulanic acid for its potential as a psychotherapeutic agent, showing anxiolytic activity in animal models (Kim et al., 2009).

  • Fermentation Conditions for Production : Ser et al. (2016) reviewed factors affecting clavulanic acid production in Streptomyces clavuligerus, highlighting the importance of fermentation conditions (Ser et al., 2016).

Mechanism of Action

Target of Action

Clavulanic Acid Methyl Ester, like its parent compound Clavulanic Acid, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting these enzymes, this compound prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

This compound acts as a mechanism-based β-lactamase inhibitor . It mimics the structure of the β-lactam antibiotics and binds to the β-lactamase enzymes, thereby preventing these enzymes from breaking down the antibiotics . This allows the antibiotics to remain effective and kill the bacteria .

Biochemical Pathways

The production of this compound involves a complex biochemical pathway. It is derived from the organism Streptomyces clavuligerus . The biosynthesis of Clavulanic Acid involves an eight-step pathway from glyceraldehyde-3-phosphate and arginine . The pathway involves unusual enzymes such as the enzyme condensing both precursors, N2-(2-carboxyethyl)-arginine (CEA) synthetase, the β-lactam synthetase cyclizing CEA, and the clavaminate synthetase .

Pharmacokinetics

It is expected to have similar properties to clavulanic acid, which is well absorbed and extensively metabolized in the liver . The elimination half-life of Clavulanic Acid is about one hour, and it is excreted through the kidneys .

Result of Action

The primary result of the action of this compound is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting the β-lactamase enzymes, it prevents the degradation of these antibiotics, allowing them to exert their antibacterial effects more effectively . This results in a broader spectrum of susceptible bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of Clavulanic Acid Methyl Ester . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research on Clavulanic Acid is ongoing, with a focus on its use in treating infections, especially those caused by β-lactamase-producing bacteria . The formation of the clavaminic acid is considered a bifurcation point of the carbon flowing through the pathway .

properties

IUPAC Name

methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABQNQMGKGBDT-NDFJAXRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=CCO)OC2N1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.